molecular formula C22H19N5O3S B2756536 methyl 4-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896296-85-8

methyl 4-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B2756536
CAS RN: 896296-85-8
M. Wt: 433.49
InChI Key: RZIFKDZRJIFTFK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a triazole ring, a phenyl ring, and a benzoate group . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and triazole rings, along with the phenyl ring, would contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the pyrrole ring is known to undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively stable and potentially bioactive .

Scientific Research Applications

Antimicrobial Activity

The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in SR-01000022702 suggests potential antimicrobial properties . Researchers have explored its effectiveness against bacteria, fungi, and other microorganisms. Further studies could investigate its mechanism of action and optimize its antimicrobial activity.

Antifungal Properties

Compounds containing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol motif have demonstrated antifungal effects . SR-01000022702 may be a promising candidate for combating fungal infections. Researchers can explore its efficacy against specific fungal strains and assess its safety profile.

Anticancer Potential

Triazoles, including SR-01000022702, have attracted attention in cancer research due to their ability to bind with enzymes and exhibit stability . Investigating its impact on cancer cell lines, understanding its molecular targets, and assessing its toxicity are crucial steps toward evaluating its anticancer potential.

Antioxidant Activity

The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol scaffold has been associated with antioxidant effects . Researchers can explore SR-01000022702’s ability to scavenge free radicals, protect cells from oxidative stress, and potentially mitigate oxidative damage.

Anti-Inflammatory Properties

The literature suggests that compounds containing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety exhibit anti-inflammatory activity . Investigating SR-01000022702’s impact on inflammatory pathways, cytokine production, and cellular responses could provide valuable insights.

Future Directions

The future directions for research on this compound would likely depend on its biological activity. Given the diverse activities of pyrrole derivatives, it could be a promising area for further study .

properties

IUPAC Name

methyl 4-[[2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-30-21(29)17-9-11-18(12-10-17)23-19(28)15-31-22-25-24-20(16-7-3-2-4-8-16)27(22)26-13-5-6-14-26/h2-14H,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIFKDZRJIFTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

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